
Cimiracemoside A
描述
准备方法
Cimiracemoside A is typically isolated from the rhizome of Cimicifuga racemosa through a series of extraction and purification processes . The extraction involves using solvents such as methanol or ethanol to obtain crude extracts, which are then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Cimiracemoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the glycoside moiety or the triterpene backbone .
科学研究应用
Pharmacological Properties
Cimiracemoside A exhibits a range of pharmacological activities that make it a compound of interest in medicinal research:
- Anti-Cancer Activity : Studies have indicated that this compound possesses anti-cancer properties, particularly against breast cancer cells. In vitro experiments demonstrated its ability to inhibit the proliferation of these cells, suggesting a potential role in cancer treatment strategies .
- Anti-Inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical for conditions such as arthritis and other inflammatory diseases. Its mechanism appears to involve the modulation of inflammatory pathways .
- Hormonal Modulation : this compound may influence hormonal activities, making it relevant for treating menopausal symptoms. Its phytoestrogenic properties suggest it could help alleviate symptoms associated with estrogen deficiency .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Menopausal Symptoms : Clinical studies have explored the efficacy of black cohosh extracts containing this compound in managing menopausal symptoms. Evidence suggests that specific extracts can significantly reduce hot flashes and improve overall quality of life for menopausal women .
- Breast Cancer Risk Management : Research has investigated the role of black cohosh, particularly its constituents like this compound, in breast cancer risk management. While some studies report no significant association between black cohosh use and breast cancer risk, others suggest that its components may offer protective effects when used appropriately .
Case Studies and Clinical Trials
Several case studies and clinical trials have contributed to the understanding of this compound's applications:
- Clinical Efficacy in Menopausal Women : A large-scale study involving more than 11,000 patients demonstrated that extracts containing this compound were effective in treating climacteric complaints with a good safety profile. The isopropanolic extract was particularly noted for its consistent efficacy across various trials .
- Comparative Studies on Extracts : Research comparing different extracts of black cohosh highlighted that those with higher concentrations of this compound showed superior efficacy in reducing menopausal symptoms compared to those with lower concentrations. This underscores the importance of standardizing extracts for therapeutic use .
Environmental and Seasonal Influences
Research has also focused on the environmental factors affecting the production of this compound:
- Seasonal Variations : Studies indicate that the concentration of this compound varies significantly across different plant tissues and throughout the growing season. The highest levels are typically found in rhizomes and roots, with a notable decline as the season progresses .
- Cultivation Conditions : The environmental conditions under which black cohosh is grown can impact the yield of this compound. For instance, plants grown in full sunlight exhibited higher concentrations compared to those grown in shaded conditions .
Data Summary Table
作用机制
The mechanism of action of Cimiracemoside A involves its interaction with various molecular targets and pathways . It has been shown to activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular metabolism . This activation leads to various downstream effects, including the modulation of inflammatory responses and the inhibition of cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but the activation of AMPK is a key component of its mechanism .
相似化合物的比较
Cimiracemoside A is unique among triterpene glycosides due to its specific structure and biological activities . Similar compounds include cimiracemoside D, cimidahurine, and α-D-glucopyranosyl-l-β-D-fructofuranoside . These compounds share structural similarities but differ in their glycoside moieties and specific biological activities . This compound stands out due to its potent AMPK activation and its potential therapeutic applications .
生物活性
Cimiracemoside A is a triterpene glycoside derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention for its potential therapeutic properties, particularly in the realms of anti-inflammatory, anti-cancer, and metabolic regulation activities. This article provides an in-depth analysis of the biological activities associated with this compound, supported by various research findings and data.
Chemical Structure and Properties
This compound is characterized by its cyclolanostane structure, typical of many triterpenes. Its molecular formula is , and it exhibits a complex arrangement that contributes to its diverse biological effects. The structural elucidation of this compound has been achieved through advanced techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
1. Anti-Inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. For example, a study demonstrated that this compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
2. Anticancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited significant activity against human cervical cancer cells (HSC-2), with studies reporting an IC50 value of approximately 30 µM . The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest in cancer cells.
3. Metabolic Regulation
Emerging studies suggest that this compound may play a role in metabolic regulation, particularly in glucose homeostasis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which could have implications for diabetes management .
Quantitative Analysis of this compound
A quantitative determination of this compound across different plant tissues reveals varying concentrations depending on the part of the plant analyzed. Data from a study indicated that mean levels ranged as follows:
Tissue | Mean Concentration (mg/kg) |
---|---|
Rhizome | 677 - 1138 |
Root | 598 - 1281 |
Rachis | 0 - 462 |
Inflorescence | Below detection limits |
This data illustrates that this compound is predominantly found in rhizome and root tissues, with no detectable amounts in leaf samples .
Case Studies and Research Findings
Several case studies have highlighted the pharmacological potential of this compound:
- Anti-Cancer Study : In a controlled laboratory setting, this compound was administered to HSC-2 cells, resulting in a marked decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Inflammation Model : In an animal model of inflammation, administration of this compound led to reduced paw edema and lower levels of inflammatory markers in serum, suggesting its potential as an anti-inflammatory agent .
属性
IUPAC Name |
[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRHYCBRKQAFU-CCPRSJHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264875-61-8 | |
Record name | Cimiracemoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264875618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMIRACEMOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N2E1K5A7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。